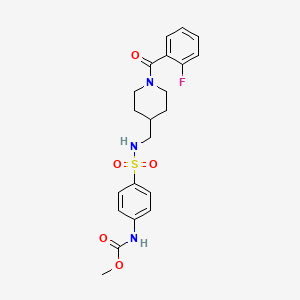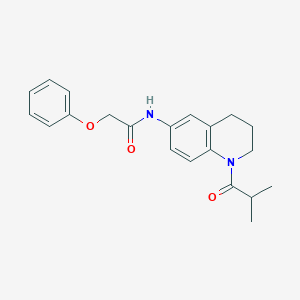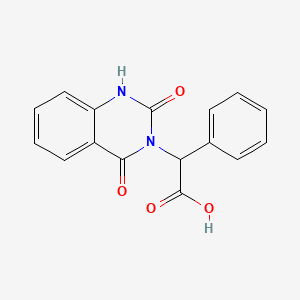![molecular formula C16H21N5O2 B2621369 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-80-9](/img/structure/B2621369.png)
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as "CED," is a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP, a second messenger involved in various physiological processes such as inflammation, immune response, and memory formation. CED has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
Mechanism of Action
CED exerts its pharmacological effects by selectively inhibiting 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, an enzyme that hydrolyzes cyclic AMP to 5'-AMP, thereby reducing the intracellular levels of cyclic AMP. By inhibiting 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, CED increases the intracellular levels of cyclic AMP, which in turn activates protein kinase A (PKA) and exchange protein activated by cyclic AMP (Epac), leading to various downstream effects such as the inhibition of pro-inflammatory cytokine production, the activation of anti-inflammatory pathways, and the promotion of cell survival.
Biochemical and Physiological Effects
CED has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of inflammatory disorders, CED has been shown to reduce the infiltration of immune cells into inflamed tissues, to inhibit the production of pro-inflammatory cytokines, and to promote the production of anti-inflammatory cytokines. In animal models of neurodegenerative diseases, CED has been shown to protect neurons from oxidative stress, to reduce neuroinflammation, and to improve cognitive function. In animal models of cancer, CED has been shown to inhibit the growth and metastasis of cancer cells, to induce apoptosis, and to sensitize cancer cells to chemotherapy and radiotherapy.
Advantages and Limitations for Lab Experiments
CED has several advantages for lab experiments, including its high potency and selectivity for 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, its well-established synthesis method, and its extensive preclinical data. However, CED also has some limitations for lab experiments, including its complex chemical structure, which may affect its bioavailability and pharmacokinetics, and its potential off-target effects, which may interfere with the interpretation of the results.
Future Directions
CED has great potential for therapeutic applications in various diseases, and future research directions may include the following:
1. Clinical trials to evaluate the safety and efficacy of CED in humans with inflammatory disorders, neurodegenerative diseases, and cancer.
2. Development of novel formulations and delivery methods to improve the bioavailability and pharmacokinetics of CED.
3. Identification of biomarkers and patient stratification strategies to optimize the selection of patients for CED treatment.
4. Elucidation of the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and anticancer effects of CED.
5. Evaluation of the potential combination of CED with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
CED is a potent and selective inhibitor of 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione with great potential for therapeutic applications in various diseases. CED has been extensively studied in preclinical models, demonstrating anti-inflammatory, neuroprotective, and anticancer properties. Future research directions may include clinical trials, novel formulations, patient stratification, mechanistic studies, and combination therapies. CED represents a promising candidate for drug development and may provide new opportunities for the treatment of diseases with unmet medical needs.
Synthesis Methods
CED can be synthesized using various methods, including the condensation of 2-ethyl-4,7-dimethylimidazole with cyclopentanone followed by the reaction with dimethyl acetylenedicarboxylate, or the reaction of 2-ethyl-4,7-dimethylimidazole with cyclopentenone followed by the reaction with dimethyl acetylenedicarboxylate. The synthesis of CED is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Scientific Research Applications
CED has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, CED has demonstrated anti-inflammatory, neuroprotective, and anticancer properties. CED has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to reduce the infiltration of immune cells into inflamed tissues. CED has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. In addition, CED has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and colon cancer cells.
properties
IUPAC Name |
6-cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(12)9-10(2)21(15)11-7-5-6-8-11/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXUONUWXPNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

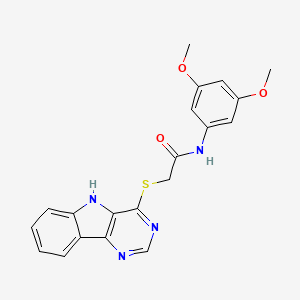
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2621287.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)
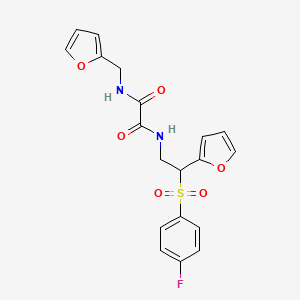
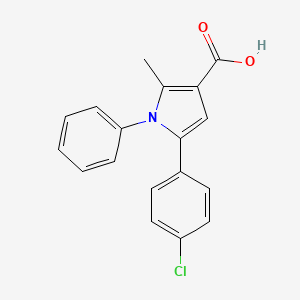
![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)
![N-(2,5-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2621296.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)
![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)
